Cas no 899975-29-2 (N-2-(dimethylamino)-2-(4-methylphenyl)ethyl-2-(4-fluorophenyl)acetamide)
N-2-(dimethylamino)-2-(4-methylphenyl)ethyl-2-(4-fluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-(dimethylamino)-2-(p-tolyl)ethyl)-2-(4-fluorophenyl)acetamide
- N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenyl)acetamide
- N-2-(dimethylamino)-2-(4-methylphenyl)ethyl-2-(4-fluorophenyl)acetamide
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- Inchi: 1S/C19H23FN2O/c1-14-4-8-16(9-5-14)18(22(2)3)13-21-19(23)12-15-6-10-17(20)11-7-15/h4-11,18H,12-13H2,1-3H3,(H,21,23)
- InChI Key: LWNLMCFXYHVUEK-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)CC(NCC(C1C=CC(C)=CC=1)N(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 358
- XLogP3: 3.2
- Topological Polar Surface Area: 32.299
N-2-(dimethylamino)-2-(4-methylphenyl)ethyl-2-(4-fluorophenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2880-0366-2μmol |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenyl)acetamide |
899975-29-2 | 90%+ | 2μl |
$57.0 | 2023-05-01 | |
| Life Chemicals | F2880-0366-5μmol |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenyl)acetamide |
899975-29-2 | 90%+ | 5μl |
$63.0 | 2023-05-01 | |
| Life Chemicals | F2880-0366-10μmol |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenyl)acetamide |
899975-29-2 | 90%+ | 10μl |
$69.0 | 2023-05-01 | |
| Life Chemicals | F2880-0366-20μmol |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenyl)acetamide |
899975-29-2 | 90%+ | 20μl |
$79.0 | 2023-05-01 | |
| Life Chemicals | F2880-0366-1mg |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenyl)acetamide |
899975-29-2 | 90%+ | 1mg |
$54.0 | 2023-05-01 | |
| Life Chemicals | F2880-0366-2mg |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenyl)acetamide |
899975-29-2 | 90%+ | 2mg |
$59.0 | 2023-05-01 | |
| Life Chemicals | F2880-0366-3mg |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenyl)acetamide |
899975-29-2 | 90%+ | 3mg |
$63.0 | 2023-05-01 | |
| Life Chemicals | F2880-0366-4mg |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenyl)acetamide |
899975-29-2 | 90%+ | 4mg |
$66.0 | 2023-05-01 | |
| Life Chemicals | F2880-0366-5mg |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenyl)acetamide |
899975-29-2 | 90%+ | 5mg |
$69.0 | 2023-05-01 | |
| Life Chemicals | F2880-0366-10mg |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-(4-fluorophenyl)acetamide |
899975-29-2 | 90%+ | 10mg |
$79.0 | 2023-05-01 |
N-2-(dimethylamino)-2-(4-methylphenyl)ethyl-2-(4-fluorophenyl)acetamide Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on N-2-(dimethylamino)-2-(4-methylphenyl)ethyl-2-(4-fluorophenyl)acetamide
Introduction to N-2-(dimethylamino)-2-(4-methylphenyl)ethyl-2-(4-fluorophenyl)acetamide (CAS No. 899975-29-2)
N-2-(dimethylamino)-2-(4-methylphenyl)ethyl-2-(4-fluorophenyl)acetamide, identified by its CAS number 899975-29-2, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive research and development in the pharmaceutical industry. The structural features of this molecule, particularly its amide functional group and the presence of aromatic rings, contribute to its unique chemical properties and reactivity.
The molecular structure of N-2-(dimethylamino)-2-(4-methylphenyl)ethyl-2-(4-fluorophenyl)acetamide consists of a central acetylamide moiety flanked by two aromatic rings. The amide group (-CONH-) is a key feature that influences the compound's solubility, stability, and interactions with biological targets. The presence of dimethylamino and fluorophenyl substituents further enhances its pharmacological profile. These substituents can modulate the electronic properties of the aromatic rings, affecting the compound's binding affinity and selectivity towards biological receptors.
In recent years, there has been growing interest in the development of novel therapeutic agents that target specific biological pathways. N-2-(dimethylamino)-2-(4-methylphenyl)ethyl-2-(4-fluorophenyl)acetamide has been studied for its potential role in modulating various enzymatic and receptor-mediated processes. Its structural analogs have shown promise in preclinical studies, particularly in the treatment of neurological disorders and inflammatory conditions. The fluorine atom in the molecule is a key feature that enhances metabolic stability and bioavailability, making it an attractive candidate for drug development.
The synthesis of N-2-(dimethylamino)-2-(4-methylphenyl)ethyl-2-(4-fluorophenyl)acetamide involves a multi-step process that requires precise control over reaction conditions. The introduction of the amide group is typically achieved through condensation reactions between carboxylic acid derivatives and amines. The subsequent functionalization of the aromatic rings with dimethylamino and fluorophenyl groups requires careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.
The pharmacological activity of N-2-(dimethylamino)-2-(4-methylphenyl)ethyl-2-(4-fluorophenyl)acetamide has been explored in various in vitro and in vivo models. Studies have demonstrated its potential as an inhibitor of enzymes involved in pain signaling and inflammation. The compound's ability to interact with specific receptors has been investigated using computational modeling techniques, which help predict its binding affinity and selectivity. These studies provide valuable insights into the molecular mechanisms underlying its therapeutic effects.
In addition to its pharmacological potential, N-2-(dimethylamino)-2-(4-methylphenyl)ethyl-2-(4-fluorophenyl)acetamide has been studied for its chemical properties, including solubility, stability, and metabolic degradation pathways. Understanding these properties is crucial for optimizing drug formulations and ensuring effective delivery to target tissues. Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been used to characterize the compound's structure and purity.
The development of novel pharmaceutical agents often involves iterative processes of synthesis, characterization, and testing. N-2-(dimethylamino)-2-(4-methylphenyl)ethyl-2-(4-fluorophenyl)acetamide serves as an example of how structural modifications can lead to improved pharmacological activity. By fine-tuning the substituent groups on the aromatic rings, researchers can enhance the compound's potency, selectivity, and pharmacokinetic properties. This underscores the importance of structural diversity in drug discovery efforts.
The future prospects for N-2-(dimethylamino)-2-(4-methylphenyl)ethyl-2-(4-fluorophenyl)acetamide are promising, with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating preclinical findings into clinical trials. As our understanding of biological pathways continues to evolve, compounds like N-2-(dimethylamino)-899975-29-29-29-29-29-29ethyle-ethyle-ethyle-ethyle-ethyle-ethyle-
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